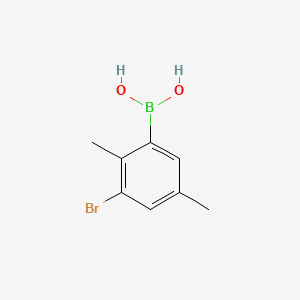
(3-Bromo-2,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C8H10BBrO2 . It has a molecular weight of 228.88 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, is relatively simple and well-known . One common method involves the use of a palladium-catalyzed Suzuki coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .Molecular Structure Analysis
The InChI code for (3-Bromo-2,5-dimethylphenyl)boronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are often used as reagents in various chemical reactions . For example, they are used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
(3-Bromo-2,5-dimethylphenyl)boronic acid is a solid substance . It has a molecular weight of 228.88 and a linear formula of C8H10BBrO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are used in the synthesis of borinic acid derivatives . These compounds are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Suzuki Coupling Reactions
(3-Bromo-2,5-dimethylphenyl)boronic acid can be used as a reactant in the palladium-catalyzed Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds, which is a key process in organic chemistry .
3. Extraction of Sugars from Aqueous Solutions This compound can act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .
Preparation of Methyl Ester
(3-Bromo-2,5-dimethylphenyl)boronic acid can be used as a reactant to prepare penultimate methyl ester .
Organic Electronics
Molecular Recognition
Catalysis
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are used in numerous transversal fields including catalysis .
Materials Science
Boronic acids are also used in materials science, for instance, in the development of new materials with unique properties .
Safety And Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, in medicinal chemistry .
Propriétés
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEMQNWANJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659380 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,5-dimethylphenyl)boronic acid | |
CAS RN |
1259318-83-6 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


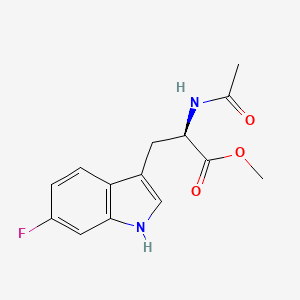



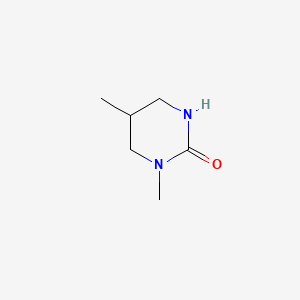
![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)

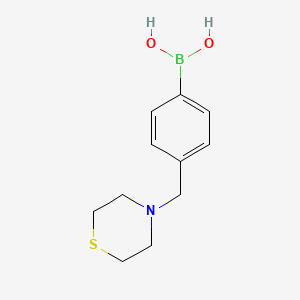
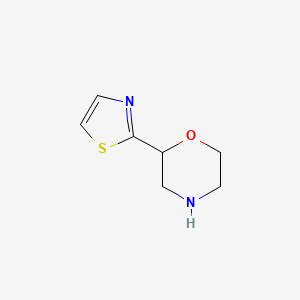
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)
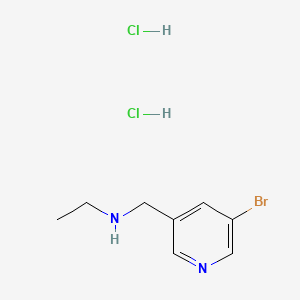

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)